N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine
Overview
Description
“N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine” is a compound that belongs to the class of 1,3,5-triazine derivatives . These compounds are known for their various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the reaction of cyanuric chloride with an appropriate amine . The reaction is typically carried out in a solution, and the use of microwave irradiation can expedite the process and improve the yield and purity . Esterification of the 4-aminobenzoic acid moiety can also be performed to afford methyl ester analogues .Molecular Structure Analysis
The molecular structure of “N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine” and similar compounds has been confirmed by various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectrometry . X-ray crystallography has also been used for structural confirmation .Chemical Reactions Analysis
The chemical reactivity of 1,3,5-triazine derivatives has been studied using density functional theory (DFT) methods . The stability, nature of bonding, and reactivity of these compounds were evaluated at the DFT/B3LYP/6-31+(d) level of theory .Physical And Chemical Properties Analysis
The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods . Hyper-conjugative interaction persisting within the molecules, which accounts for the bioactivity of the compound, was evaluated from natural bond orbital (NBO) analysis .Scientific Research Applications
Applications in Agriculture and Pharmaceuticals
Compounds with a triazine core, similar to N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-N-cyclohexyl-N-ethylamine, have been extensively utilized in the production of agricultural products, pharmaceuticals, and dyes. For instance, amino-1,2,4-triazoles, closely related to the query compound, serve as a fundamental raw material in the fine organic synthesis industry. These compounds are instrumental in producing various insecticides, fungicides, and plant growth regulators. Their usage extends to medical applications, forming the basis of antimicrobial drugs effective against a range of bacteria and in cardiological treatments due to their anti-ischemic properties (Nazarov et al., 2021).
Enhancement of Plant Nitrogen Status
Techniques for determining the nitrogen status in plants, critical for optimizing crop yield, have seen advancements through the use of nitrogen-containing compounds. These compounds assist in estimating plant health and nutritional needs, underpinning the optimization of nitrogen fertilization to mitigate environmental impacts while enhancing agricultural productivity (Muñoz-Huerta et al., 2013).
Drug Discovery and Bioconjugation
In the realm of medicinal chemistry and drug discovery, the triazine scaffold, to which our compound of interest is related, is recognized for its versatility. It forms the core structure for developing drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Such compounds offer a promising basis for future pharmaceuticals due to their potent pharmacological activity (Verma et al., 2019).
Future Directions
The future directions for the study of “N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, a detailed structural and molecular docking study on two SARS-COV-2 proteins has been reported for a similar compound , suggesting potential applications in the treatment of SARS-CoV-2.
properties
IUPAC Name |
6-chloro-2-N-cyclohexyl-2-N-ethyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5/c1-2-17(8-6-4-3-5-7-8)11-15-9(12)14-10(13)16-11/h8H,2-7H2,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNDZFUUJHNLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192071 | |
Record name | 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine | |
CAS RN |
1219967-78-8 | |
Record name | 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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